molecular formula C11H7Cl2NO B11868204 1-(2,6-Dichloroquinolin-3-yl)ethanone

1-(2,6-Dichloroquinolin-3-yl)ethanone

Cat. No.: B11868204
M. Wt: 240.08 g/mol
InChI Key: MAMWPSYRVYQETB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,6-Dichloroquinolin-3-yl)ethanone can be synthesized through various methods. One common approach involves the reaction of 3-acetyl-6-chloro-4-phenylquinolin-2(1H)-one with 2-chloro-3-(chloromethyl)quinolines in the presence of silver nanoparticles in dimethyl sulfoxide (DMSO) solution under reflux conditions . This reaction leads to the formation of the desired product with high regioselectivity and efficiency.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The use of metal catalysts, such as silver nanoparticles, enhances the reaction rates and selectivity, making the process suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dichloroquinolin-3-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2,6-Dichloroquinolin-3-yl)ethanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated as a potential lead compound for the development of new drugs targeting various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 1-(2,6-Dichloroquinolin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to inhibit mammalian topoisomerase II, an enzyme involved in DNA replication and repair . This inhibition can lead to cytotoxic effects, making the compound a potential candidate for anticancer drug development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H7Cl2NO

Molecular Weight

240.08 g/mol

IUPAC Name

1-(2,6-dichloroquinolin-3-yl)ethanone

InChI

InChI=1S/C11H7Cl2NO/c1-6(15)9-5-7-4-8(12)2-3-10(7)14-11(9)13/h2-5H,1H3

InChI Key

MAMWPSYRVYQETB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(N=C2C=CC(=CC2=C1)Cl)Cl

Origin of Product

United States

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